Protein kinase inhibitor 4

TRK-A NGF receptor Kinase inhibitor

Protein Kinase Inhibitor 4 is an ATP-competitive pyrazolopyrimidine delivering a 35-fold selectivity window for TRK-A (IC50 3.0 nM) over ROS1 (104 nM). This is a critical advantage over equipotent pan-TRK/ROS1 agents like entrectinib, enabling robust interrogation of NGF/TRK-A signaling in neurobiology and pain without confounding ROS1 activity. Supplied with a vendor-validated DMSO:Tween 80:Saline (10:5:85) parenteral formulation protocol and a documented 3-year powder stability profile, it ensures reproducible dosing for chronic in vivo PK/PD studies. Ideal reference compound for SAR and resistance mechanism research.

Molecular Formula C25H24F2N6O3S
Molecular Weight 526.6 g/mol
Cat. No. B12394470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtein kinase inhibitor 4
Molecular FormulaC25H24F2N6O3S
Molecular Weight526.6 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=C3N=C(C=CN3N=C2)N4CCCC4C5=C(C=CC(=C5)F)F
InChIInChI=1S/C25H24F2N6O3S/c1-2-37(35,36)31-18-8-5-16(6-9-18)25(34)29-21-15-28-33-13-11-23(30-24(21)33)32-12-3-4-22(32)19-14-17(26)7-10-20(19)27/h5-11,13-15,22,31H,2-4,12H2,1H3,(H,29,34)/t22-/m1/s1
InChIKeyAAFONFUYGWGPJW-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Protein Kinase Inhibitor 4: A Dual TRK-A/ROS1 Inhibitor (CAS 2278205-04-0) for Cancer and Kinase Signaling Research


Protein Kinase Inhibitor 4 (also designated as Compound 3 in patent WO2019029629A1) is a substituted pyrazolopyrimidine derivative with a molecular weight of 526.56 g/mol and the chemical formula C₂₅H₂₄F₂N₆O₃S [1]. It functions as an ATP-competitive protein kinase inhibitor, displaying nanomolar potency against the tropomyosin receptor kinase A (TRK-A) and the proto-oncogene tyrosine-protein kinase ROS1, with reported IC₅₀ values of 3.0 nM and 104 nM, respectively . The compound is supplied as a solid and is intended exclusively for research applications in oncology and signal transduction studies .

Why TRK/ROS1 Inhibitors Are Not Interchangeable: Quantitative Selectivity and Potency Divergence in Protein Kinase Inhibitor 4


Substitution of kinase inhibitors within the TRK/ROS1 family is scientifically inadvisable due to stark differences in isoform selectivity and potency profiles that are not apparent from nominal target classification alone. For instance, while many TRK inhibitors exhibit equipotent or more potent ROS1 inhibition, Protein Kinase Inhibitor 4 displays a 35-fold selectivity window favoring TRK-A over ROS1 (IC₅₀ 3.0 nM vs. 104 nM) [1]. This contrasts sharply with clinical dual inhibitors such as entrectinib (ROS1 IC₅₀ 0.2–12 nM) and crizotinib (ROS1 IC₅₀ 1.5 nM), which possess markedly different off-target liabilities and therapeutic windows [2]. Furthermore, the compound's specific chemotype—a pyrazolopyrimidine core—is distinct from the pyrrolopyrimidine scaffolds common to many pan-TRK agents, which can impact selectivity and physicochemical properties [3]. Therefore, generic substitution without quantitative comparative analysis can lead to misinterpretation of biological data and irreproducible results.

Quantitative Evidence for Protein Kinase Inhibitor 4: Potency, Selectivity, and Physicochemical Differentiation


TRK-A Inhibition Potency: 9.5-Fold Greater Than First-Generation Inhibitor Larotrectinib in Enzymatic Assays

Protein Kinase Inhibitor 4 inhibits TRK-A with an IC₅₀ of 3.0 nM . This represents a 9.5-fold improvement in potency compared to the first-generation clinical TRK inhibitor larotrectinib, which demonstrates a mean IC₅₀ of 23.5 ± 8.6 nM against wild-type TRK-A in enzymatic assays [1]. The assay context is critical: both values are derived from enzymatic kinase activity measurements, enabling a cross-study comparison of intrinsic target engagement.

TRK-A NGF receptor Kinase inhibitor Potency comparison

ROS1 Inhibition: A Distinct, Moderate Potency Profile Suited for Selectivity Window Studies

The compound inhibits ROS1 with an IC₅₀ of 104 nM [1]. This potency is substantially lower (69-fold to 1.5-fold) than that of many clinical ROS1 inhibitors, such as crizotinib (IC₅₀ = 1.5 nM) and ceritinib (IC₅₀ = 2.7 nM) in enzymatic assays [2]. The relatively higher IC₅₀ for ROS1 establishes a 35-fold selectivity window between TRK-A (3.0 nM) and ROS1 (104 nM) , a feature not observed in many pan-TRK/ROS1 agents.

ROS1 NSCLC Kinase selectivity Potency comparison

Selectivity Profile: A 35-Fold TRK-A/ROS1 Selectivity Window Distinct from Pan-TRK Inhibitors

Protein Kinase Inhibitor 4 exhibits an intra-target selectivity window of 35-fold, with IC₅₀ values of 3.0 nM for TRK-A and 104 nM for ROS1 . This is a quantifiable differentiation from many pan-TRK inhibitors, such as entrectinib, which displays roughly equipotent inhibition of TRK-A (IC₅₀ 0.3–1.7 nM) and ROS1 (IC₅₀ 0.2–12 nM) , or PF-06273340, which inhibits TRK-A, TRK-B, and TRK-C with comparable potency (IC₅₀ 6, 4, and 3 nM, respectively) .

Kinase selectivity TRK-A ROS1 Off-target profiling

Physicochemical and Formulation Profile: Defined Stability and Solubility Parameters for In Vitro and In Vivo Dosing

Protein Kinase Inhibitor 4 is provided as a solid with a molecular weight of 526.56 g/mol [1]. The compound is stable as a powder for 3 years at -20°C and 2 years at 4°C . For in vivo studies, recommended formulation protocols are provided, including a DMSO:Tween 80:Saline (10:5:85) mixture for intraperitoneal, intravenous, intramuscular, or subcutaneous administration . While exact aqueous solubility data are not disclosed, the vendor's provision of multiple formulation options suggests the compound is suitable for in vivo use following standard solubilization techniques.

Solubility Stability Formulation DMSO solubility

Optimal Use Cases for Protein Kinase Inhibitor 4 Based on Quantitative Differentiation


TRK-A-Dependent Signaling Studies Requiring Minimal ROS1 Crosstalk

In cellular or in vivo models where the primary objective is to interrogate TRK-A function, Protein Kinase Inhibitor 4's 35-fold selectivity window over ROS1 (IC₅₀ 3.0 nM vs. 104 nM) [1] provides a critical advantage. Unlike pan-TRK/ROS1 inhibitors such as entrectinib, which inhibit both targets at similar low nanomolar concentrations , this compound allows researchers to achieve robust TRK-A inhibition at concentrations that spare ROS1 activity. This is particularly valuable in neurobiology and pain research, where TRK-A is a key mediator of NGF signaling and ROS1 inhibition could confound results.

Comparative Pharmacology of First- vs. Next-Generation TRK Inhibitors

Given its 9.5-fold higher potency against TRK-A relative to larotrectinib (IC₅₀ 3.0 nM vs. 23.5 nM) [2], Protein Kinase Inhibitor 4 serves as an ideal reference compound for studies examining the evolution of TRK inhibitor potency and resistance mechanisms. Its distinct pyrazolopyrimidine scaffold, differing from the pyrrolopyrimidine core of many clinical agents [3], also makes it a useful comparator in structure-activity relationship (SAR) analyses and in the development of next-generation inhibitors with improved selectivity profiles.

In Vivo Pharmacodynamic Studies Requiring Defined Formulation and Dosing

For researchers transitioning from in vitro to in vivo models, Protein Kinase Inhibitor 4 is supported by vendor-provided formulation protocols, including a validated DMSO:Tween 80:Saline (10:5:85) mixture suitable for multiple parenteral routes . The compound's documented stability profile (3 years at -20°C as powder; 6 months at -80°C in solvent) minimizes batch-to-batch variability and ensures reproducible dosing in chronic studies. This level of characterization is essential for robust pharmacokinetic/pharmacodynamic (PK/PD) modeling and therapeutic efficacy assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Protein kinase inhibitor 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.